Home > Products > Screening Compounds P77407 > N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide -

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Catalog Number: EVT-4785170
CAS Number:
Molecular Formula: C17H17F2NO3
Molecular Weight: 321.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a newly synthesized bio-functional hybrid molecule. It was synthesized by reacting 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with (±)-flurbiprofen. []
  • Compound Description: This compound is a pyrazoline derivative synthesized via the cyclization reaction of (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate. This compound exhibited significant intercalation binding with DNA. []

(±)-5-(3,4-Di­methoxy­phenyl)-1-phenyl­pyrazolidin-3-one

  • Compound Description: This compound is synthesized by reacting ethyl 3-(3,4-di­methoxy­phenyl)­acryl­ate with phenyl­hydrazine. []
  • Relevance: This compound, although belonging to a different chemical class than N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, shares the presence of a 3,4-dimethoxyphenyl substituent. This structural similarity suggests a potential for comparable biological activity, particularly considering the role of aromatic rings and their substituents in interacting with biological targets. []

(4′S)‐4′‐Ethyl‐3′,10′‐dioxo‐3′,4′,7′,8′‐tetrahydrospiro[1,3‐dioxolane‐2,6′‐1′H,6′H‐pyrano[3,4‐f]indolizin]‐4′‐yl N‐(1‐phenylethyl)carbamate

  • Compound Description: This compound serves as an intermediate in resolving a tertiary alcohol utilizing a chiral isocyanate reagent. []
  • Relevance: While this compound's core structure significantly differs from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, the shared use of a chiral 1-phenylethyl group linked to a carbamate moiety emphasizes the importance of chiral centers and carbamate functionalities in medicinal chemistry, potentially influencing pharmacological properties and interactions with biological systems. []

Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound features a 1,4-dihydropyridine ring with a 3,4-dimethoxyphenyl substituent. []
  • Relevance: Similar to several other entries, this compound, while structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, underscores the prevalence of the 3,4-dimethoxyphenyl group in various chemical structures. []

Verapamil Analogues

  • Compound Description: Verapamil analogues are a series of compounds designed to understand the active conformations of verapamil, a calcium channel blocker. One particular analogue mentioned is alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. []
  • Relevance: Verapamil analogues, particularly alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile, share structural similarities with N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide. Both contain a 3,4-dimethoxyphenethyl group attached to a nitrogen atom. This common motif suggests potential overlap in their biological targets or modes of action, although their specific activities might differ due to variations in the remaining structures. []

1-(2, 6-Dimethylphenoxy)-2-(3, 4-Dimethoxyphenyl-ethylamino) Propane Hydrochloride (DDPH)

  • Compound Description: DDPH is a compound found to inhibit both the inward rectifier K+ current (IK1) and the delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. It was also investigated for its effects on cardiac hypertrophy in rats. [, ]

N-2,6-Dichloro-Aralkyl-2-Aminoindane

  • Compound Description: This compound, designed based on pharmacophoric approximations of prodrugs, was studied for its potential in treating Parkinson's disease. It demonstrated agonistic activity in the central dopaminergic system, particularly affecting the basal ganglia. []
  • Relevance: Though structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, N-2,6-dichloro-aralkyl-2-aminoindane highlights the importance of exploring diverse chemical scaffolds, such as aminoindane derivatives, for modulating dopaminergic activity. []

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine (Compound 1)

  • Compound Description: This compound was synthesized as a potential calcium antagonist by replacing the fused aromatic ring in the antiarrhythmic drug KT-362 with a thiophene ring. Compound 1 exhibits a range of cardiac activities. []
  • Relevance: This compound and N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide share a 3,4-dimethoxyphenethyl group attached to an amide nitrogen. The presence of this shared structure suggests these compounds might interact with similar biological targets, even though their overall structures and pharmacological profiles could differ. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511)

  • Compound Description: This compound is an anti-ulcer drug. Its pharmacological profile indicates it has minimal effects on the central nervous system, but it does influence smooth muscle contraction, gastric motility, and gastric secretion. []
  • Relevance: This compound and N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide share the 3,4-dimethoxyphenethyl group linked to a carbamoyl moiety. This structural similarity suggests that the shared fragment might contribute to their biological activity, although their precise mechanisms and target interactions might vary. []

9,10-Dimethoxy-1,2,3,4,6,6-Hexahydro-2,6-Methano-11BH-Benzo(A)Quinolizine

  • Compound Description: This compound, possessing a unique ring system, was synthesized from dl-N-benzyl-3-(3,4-dimethoxyphenyl) alanine ester through a multi-step reaction sequence. []
  • Relevance: This compound and N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, while belonging to different chemical classes, both incorporate a 3,4-dimethoxyphenyl group. This shared moiety highlights its recurring presence in diverse chemical structures and its potential significance in interacting with biological targets. []

2-Alkylthio-6-[1-(2,6-Difluorophenyl)alkyl]-3,4-Dihydro-5-Alkylpyrimidin-4(3H)-Ones (S-DABOs)

  • Compound Description: S-DABOs represent a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). Specifically, 5-alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones have demonstrated activity against HIV-1 at nanomolar concentrations. Further modifications led to the development of conformationally restricted analogues with improved potency and selectivity. []
  • Relevance: Though structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, S-DABOs, particularly those containing the 2,6-difluorobenzyl moiety, highlight the significance of incorporating fluorine atoms and exploring specific spatial arrangements to enhance anti-HIV activity. []

6,7‐Dimethoxy‐1‐[(Halophenoxy)‐Methyl]‐1,2,3,4‐Tetrahydroisoquinolines

  • Compound Description: This group of compounds was synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide. []
  • Relevance: This class of compounds shares a 3,4-dimethoxyphenethyl group linked to a tetrahydroisoquinoline moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide. These structural similarities suggest they might possess overlapping pharmacological activities, although further research is needed to confirm this. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

  • Compound Description: This compound was synthesized via an intramolecular condensation reaction and features a seven-membered benzazepine ring system. []
  • Relevance: This compound, although structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, highlights the use of dimethoxy-substituted aromatic rings in constructing diverse heterocyclic systems, emphasizing the versatility of these building blocks in medicinal chemistry. []

4-[(3,4-Disubstituted-2,3-dihydrothiazol-2-ylidene)hydrazono]-2,6-di-tert-butyl-2,5-cyclohexadien-1-ones

4-[(3-Substituted-5-carbethoxy-4-methyl-2,3-dihydrothiazol-2-ylidene)hydrazono]-2,6-di-tert-butyl-2,5-cyclohexadien-1-ones

4-[(3-Substituted-4-oxothiazolidin-2-ylidene)hydrazono]-2,6-di-tert-butyl-2,5-cyclohexadien-1-ones

  • Compound Description: These three series of compounds are 2,6-di-tert-butyl-1,4-benzoquinone derivatives incorporating thiazoline and thiazolidinone moieties. Some of these compounds displayed significant antimicrobial activity. []
  • Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, these benzoquinone derivatives highlight the exploration of heterocyclic modifications, particularly incorporating sulfur-containing rings like thiazolines and thiazolidinones, in the pursuit of novel antimicrobial agents. []

3-Alkylthio-s-triazolo[3,4-i]purines and 9-Alkylbis-s-triazolo[3,4-b:3',4'-i]purines

  • Compound Description: These series of compounds involve the synthesis and structural elucidation of purine derivatives modified with triazole rings and alkylthio or alkyl substituents. []
  • Relevance: Though structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, these purine derivatives highlight the exploration of heterocyclic modifications and substitutions on purine scaffolds, emphasizing the versatility of these structures in medicinal chemistry for potential applications in various therapeutic areas. []

[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid (EAA-090)

  • Compound Description: EAA-090 is a potent N-methyl-D-aspartate (NMDA) antagonist containing a diazabicyclic amino acid phosphonate structure. It incorporates a 3,4-diamino-3-cyclobutene-1,2-dione moiety as an α-amino acid bioisostere and exhibits neuroprotective effects. []
  • Relevance: Although structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, EAA-090 exemplifies the use of cyclic structures and bioisosteres in drug design. The incorporation of a cyclobutene-1,2-dione ring, serving as an α-amino acid bioisostere, demonstrates an alternative approach to mimic the properties of amino acids in bioactive molecules. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether. It holds potential as a multi-target drug with potential antitumor, antimalarial, and antiviral activities. []
  • Relevance: This compound shares a dimethoxy-substituted aromatic ring linked to a tetrahydroisoquinoline moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide. This structural similarity, particularly the presence of the dimethoxy-substituted aromatic ring, suggests these compounds might exhibit similar pharmacological activities, though their specific targets and mechanisms of action might differ. []

1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-5-((4-Trifluoromethyl)Methyleneimino)-1H-Pyrazole-3-Carbonitrile

1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-5-(4-Bromobenzenesulfonylamide)-1H-Pyrazole-3-Carbonitrile

1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-5-((3-Bromophenyl)Methyleneimino)-1H-Pyrazole-3-Carbonitrile

  • Compound Description: These three compounds are intermediates in the synthesis of trifluoromethyl-containing pyrazole derivatives, which exhibit insecticidal properties. [, , ]
  • Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, these compounds highlight the utilization of trifluoromethyl and halogen substituents in designing bioactive molecules, specifically for insecticidal activity. [, , ]

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a tetrahydroisoquinoline derivative with a hydroxyl group, was synthesized via a multi-step process involving Vilsmeier formylation, cyclization, methylation, and demethylation reactions. []
  • Relevance: Although structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, this compound emphasizes the significance of exploring various substitutions on the tetrahydroisoquinoline scaffold, as modifications can influence the compound's interactions with biological targets and its overall pharmacological profile. []

3-Aminopropoxy-Substituted Dioxins

  • Compound Description: These compounds, including hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxins and tetrachlorodibenzo[b,d]furans, were synthesized as precursors for developing aptamers for detecting dioxins. []
  • Relevance: While structurally dissimilar to N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, these compounds highlight the importance of designing molecules with specific recognition elements, such as the incorporated 3-aminopropoxy group, to facilitate the development of sensitive and selective biosensors for environmental pollutants. []

N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide and N-2-(3,4-Dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide

  • Compound Description: These compounds were utilized as intermediates in synthesizing 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, respectively. The synthesis involved a Pummerer reaction as a key step. []

Properties

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

InChI

InChI=1S/C17H17F2NO3/c1-10(11-7-8-14(22-2)15(9-11)23-3)20-17(21)16-12(18)5-4-6-13(16)19/h4-10H,1-3H3,(H,20,21)

InChI Key

NUIJYQNHGWZKIL-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.